(S)-phenyl(pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC14143518
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | (S)-phenyl(pyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m0/s1 |
| Standard InChI Key | BAEZXIOBOOEPOS-LBPRGKRZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(S)-Phenyl(pyridin-2-yl)methanamine exhibits a stereocenter at the methanamine carbon, conferring chirality critical to its biological interactions. The IUPAC name, (S)-phenyl(pyridin-2-yl)methanamine, reflects its branched structure, while its isomeric SMILES notation () encodes the spatial arrangement of atoms . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| InChIKey | BAEZXIOBOOEPOS-LBPRGKRZSA-N |
| PubChem CID | 725735 |
| CAS Number | 203245-45-8 |
The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a planar pyridine ring and a phenyl group positioned orthogonally to the amine group, influencing its electronic and steric properties .
Synthesis and Stereochemical Control
Reductive Amination Strategies
The primary synthesis route involves reductive amination of phenyl(pyridin-2-yl)methanone with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (). Critical parameters include:
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Temperature: Maintained at 40–60°C to balance reaction rate and enantiomeric stability.
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pH: Optimized at 6.5–7.5 to favor protonation of the intermediate imine, reducing side reactions.
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Catalysts: Chiral catalysts like (R)-BINAP-ruthenium complexes achieve enantioselectivity >90% ee.
Chemical Reactivity and Stability
Amine Functional Group Reactions
The primary amine undergoes acylation, sulfonation, and Schiff base formation. Reaction with acetic anhydride yields -acetyl derivatives, while nitration at the phenyl ring’s para position introduces nitro groups for further functionalization.
Salt Formation and Physicochemical Properties
Hydrochloride salts () exhibit improved crystallinity and melting points (mp 158–160°C), enhancing formulation stability. Aqueous solubility remains low (0.2 mg/mL at pH 7), necessitating prodrug strategies for oral delivery.
Comparative Analysis with Structural Analogs
Pyrimidin-2-yl vs. Pyridin-2-yl Substitution
Replacing the pyridin-2-yl group with pyrimidin-2-yl (as in phenyl(pyrimidin-2-yl)methanamine) reduces basicity () due to electron-deficient pyrimidine, altering receptor binding profiles . The pyrimidine analog shows weaker SERT inhibition but enhanced affinity for σ receptors, suggesting divergent therapeutic applications .
Impact of Chirality
Racemic phenyl(pyridin-2-yl)methanamine (PubChem CID 2775258) exhibits 50% lower antidepressant efficacy in rodent models compared to the (S)-enantiomer, underscoring stereochemistry’s role in bioactivity .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s binding mode at serotonin transporters via cryo-EM or X-ray crystallography could guide rational design of high-affinity analogs.
Structural Optimization
Introducing fluorine at the phenyl ring’s meta position may enhance blood-brain barrier penetration, while replacing the pyridine with thiazole could modulate selectivity toward dopamine transporters.
Toxicology and Pharmacokinetics
Comprehensive ADMET studies are needed to assess hepatotoxicity risks and cytochrome P450 interactions, particularly CYP2D6 inhibition, which could influence drug-drug interactions.
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